molecular formula C9H10N4O2S B3822668 4-methyl-N-1H-1,2,4-triazol-1-ylbenzenesulfonamide

4-methyl-N-1H-1,2,4-triazol-1-ylbenzenesulfonamide

Cat. No.: B3822668
M. Wt: 238.27 g/mol
InChI Key: GVYHXDAMLZZQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole is a type of heterocyclic compound. It is a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is a common feature in many pharmaceutical drugs .


Synthesis Analysis

1,2,4-Triazoles can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction . In a study, a series of 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific structure of the derivative. In one study, a series of 1,2,4-triazole derivatives exhibited potent inhibitory activities against certain cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific structure of the derivative. For example, 1,2,4-triazole itself is a white solid with a melting point of 120 to 121 °C and is very soluble in water .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can also vary widely. In one study, certain 1,2,4-triazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary widely depending on the specific structure of the derivative. In one study, certain 1,2,4-triazole derivatives demonstrated very weak cytotoxic effects toward normal cells .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could include the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

4-methyl-N-(1,2,4-triazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-10-6-11-13/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYHXDAMLZZQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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